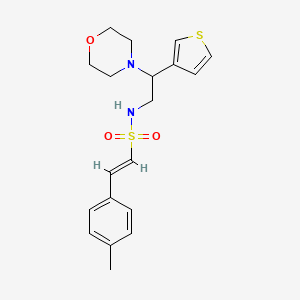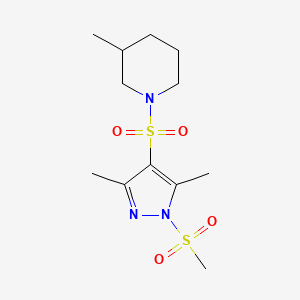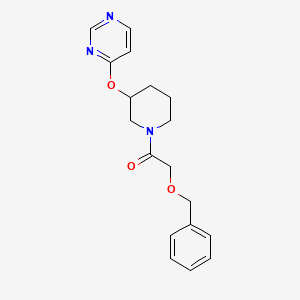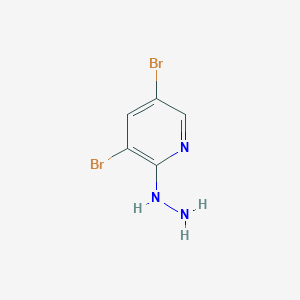
3,5-Dibromo-2-hydrazinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Br2N3 . It has a molecular weight of 266.92 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .Physical And Chemical Properties Analysis
This compound has a density of 2.30±0.1 g/cm3 . The boiling point is predicted to be 242.6±50.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
3,5-Dibromo-2-hydrazinylpyridine is utilized in the synthesis of mono-arylpyridyl bromides, serving as key intermediates for generating bioactive compounds. An effective method involves the palladacycle catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids, yielding high preferentiality and high yields of mono-arylation products (Zhang et al., 2007).
Crystallographic and Structural Studies
The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a derivative of this compound, displays potential biological activity. Its polymorphic forms exhibit unique crystal structures and hydrogen bonding, contributing to diverse packing motifs in the crystalline state (Shishkina et al., 2020).
Reactivity and Chemical Transformations
Studies on the reactivity of halogen atoms in compounds like 3,5-dibromo-2,4-dihydroxypyridine have led to new synthetic routes for compounds such as 5-chloro-2,4-dihydroxypyridine, demonstrating the versatility of these molecules in chemical transformations (Hertog et al., 2010).
Development of Pyridylpiperazines
The regioselective synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines from tribromopyridine is achieved through a palladium-catalyzed cross-coupling reaction, highlighting the compound's role in creating structurally diverse molecules (Hikawa & Yokoyama, 2010).
Synthesis of Metal-Complexing Molecular Rods
This compound derivatives are used in the efficient synthesis of metal-complexing molecular rods, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds play a crucial role in the development of molecular electronic materials (Schwab et al., 2002).
Spin-Labelling in Biochemistry
Cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, derived from this compound, is used as a spin-labelling reagent. Its crystal and molecular structures offer insights for applications in biochemical research, especially in the study of dynamic molecular processes (Alcock et al., 1977).
Electrochemistry and Ligand Synthesis
3,5-Diferrocenylpyridine, synthesized from 3,5-dibromopyridine, demonstrates interesting electrochemical properties. Its palladium(II) dichloride complex and the study of electronic communication between ferrocenyl centers are significant for electrochemical research and material science applications (Wright et al., 2012).
Liquid Crystal and Ionic Liquid-Phase Properties
Studies on fluorous pyridines derived from this compound highlight their properties in solid state, liquid crystal, and ionic liquid phases. This research is crucial for the development of new materials with specific phase behavior and application in liquid crystal technology (Rocaboy et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dibromopyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGJYTUIRNJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)
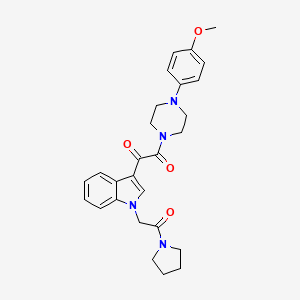
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)

![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)
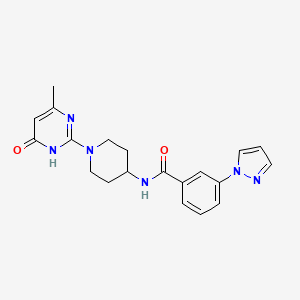
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)
